molecular formula C16H18N4O4S2 B2869984 2-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole CAS No. 1226458-83-8

2-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

Cat. No.: B2869984
CAS No.: 1226458-83-8
M. Wt: 394.46
InChI Key: FFZZBVYWFFWWEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C16H18N4O4S2 and its molecular weight is 394.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

1,3,4-Oxadiazole bearing compounds, including those similar to the specified chemical structure, have been extensively studied due to their diverse biological activities. The synthesis of these compounds typically involves converting organic acids into corresponding esters, hydrazides, and subsequently 5-substituted-1,3,4-oxadiazole-2-thiols. These compounds have been evaluated for their inhibitory activity against enzymes such as butyrylcholinesterase (BChE), highlighting their potential in therapeutic applications. Molecular docking studies have further elucidated their binding affinities and orientations within the active sites of target proteins, revealing key amino acid residues involved in ligand stabilization (Khalid et al., 2016).

Antibacterial Properties

The antimicrobial properties of 1,3,4-oxadiazole compounds have been demonstrated through the synthesis of N-substituted derivatives, showcasing moderate to significant activity against both Gram-negative and Gram-positive bacteria. This highlights the potential of these compounds in developing new antibacterial agents (Khalid et al., 2016).

Anticancer Activity

Studies on substituted 1,3,4-oxadiazolyl tetrahydropyridines have revealed their potential as anticancer agents. The incorporation of tetrahydropyridine (THP) moieties into 1,3,4-oxadiazole derivatives is of particular interest due to the observed anti-inflammatory and anticancer activities, suggesting a promising area for further investigation in cancer treatment (Redda & Gangapuram, 2007).

Properties

IUPAC Name

2-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl]-5-thiophen-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S2/c1-10-14(11(2)24-19-10)26(21,22)20-7-3-5-12(9-20)15-17-18-16(23-15)13-6-4-8-25-13/h4,6,8,12H,3,5,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZZBVYWFFWWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.